1,2,3,4-Butanetetracarboxylic acid 1,2,3,4-Butanetetracarboxylic acid Leaflets (from water) or white powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 1703-58-8
VCID: VC21217381
InChI: InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
SMILES: C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
Molecular Formula: C8H10O8
Molecular Weight: 234.16 g/mol

1,2,3,4-Butanetetracarboxylic acid

CAS No.: 1703-58-8

Cat. No.: VC21217381

Molecular Formula: C8H10O8

Molecular Weight: 234.16 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Butanetetracarboxylic acid - 1703-58-8

Specification

Description Leaflets (from water) or white powder. (NTP, 1992)
CAS No. 1703-58-8
Molecular Formula C8H10O8
Molecular Weight 234.16 g/mol
IUPAC Name butane-1,2,3,4-tetracarboxylic acid
Standard InChI InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Standard InChI Key GGAUUQHSCNMCAU-UHFFFAOYSA-N
Isomeric SMILES C([C@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)C(=O)O
SMILES C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
Canonical SMILES C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
Melting Point 385 °F (NTP, 1992)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator